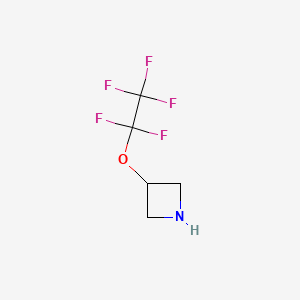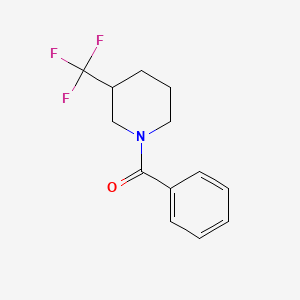![molecular formula C16H12BrFN2O3 B13486839 1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenoxy group, and a diazinane-2,4-dione core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and industrial applications.
Métodos De Preparación
The synthesis of 1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with a suitable brominating agent to introduce the bromine atom.
Coupling reaction: The brominated intermediate is then coupled with a diazinane-2,4-dione derivative under controlled conditions to form the final compound.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical balance within cells. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparación Con Compuestos Similares
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-bromo-4-fluorobenzene: This compound shares the bromine and fluorine functional groups but lacks the diazinane-2,4-dione core, resulting in different chemical properties and reactivity.
4-bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar fluorophenoxy group but includes additional functional groups that confer different biological and chemical properties.
Propiedades
Fórmula molecular |
C16H12BrFN2O3 |
|---|---|
Peso molecular |
379.18 g/mol |
Nombre IUPAC |
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-8-7-15(21)19-16(20)22)3-6-14(13)23-12-4-1-10(18)2-5-12/h1-6,9H,7-8H2,(H,19,21,22) |
Clave InChI |
DKKGQKUKNRGVLF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)







![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)
